molecular formula C24H22N4O B3926086 4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide

4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide

Cat. No. B3926086
M. Wt: 382.5 g/mol
InChI Key: HBNHQYPUZKZKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide, also known as PDBu, is a synthetic compound that is commonly used in scientific research. It is a potent activator of protein kinase C (PKC), a family of enzymes that play a crucial role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide activates PKC by binding to the regulatory domain of the enzyme. This binding causes a conformational change in the enzyme, which leads to its activation. Once activated, PKC phosphorylates downstream targets, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce cell differentiation, inhibit cell growth, and induce apoptosis in certain cell types. This compound has also been shown to modulate ion channels, leading to changes in cellular excitability. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in various models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide in lab experiments is its potency and selectivity for PKC. It is a well-established tool in the field and has been extensively validated in various models. However, one limitation of using this compound is its potential for off-target effects, as it can bind to other proteins in addition to PKC. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide. One area of interest is the development of more selective PKC activators that can target specific isoforms of the enzyme. Additionally, this compound has been shown to have anti-cancer effects in various models, and further research is needed to investigate its potential as a therapeutic agent. Finally, the use of this compound in combination with other compounds may provide new insights into the role of PKC in various cellular processes.

Scientific Research Applications

4-[4-(benzylamino)-1-phthalazinyl]-N,N-dimethylbenzamide is widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to activate PKC in a dose-dependent manner and can be used to study the downstream effects of PKC activation. This compound has also been used to investigate the role of PKC in cancer, inflammation, and cardiovascular disease.

properties

IUPAC Name

4-[4-(benzylamino)phthalazin-1-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-28(2)24(29)19-14-12-18(13-15-19)22-20-10-6-7-11-21(20)23(27-26-22)25-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNHQYPUZKZKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.